molecular formula C18H12N4 B14207424 5,14-Dihydroquinoxalino[2,3-a]phenazine CAS No. 821801-85-8

5,14-Dihydroquinoxalino[2,3-a]phenazine

Cat. No.: B14207424
CAS No.: 821801-85-8
M. Wt: 284.3 g/mol
InChI Key: NMHQBONOEYQALG-UHFFFAOYSA-N
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Description

5,14-Dihydroquinoxalino[2,3-a]phenazine is a complex organic compound known for its unique photoluminescent properties. It is a derivative of quinoxaline and phenazine, which are both heterocyclic compounds containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,14-Dihydroquinoxalino[2,3-a]phenazine can be synthesized through a multi-step process involving the reaction of o-phenylenediamine with various reagents. One common method involves the reaction of o-phenylenediamine with catechol in the presence of a catalyst such as aluminum chloride (AlCl3) under solvent-free conditions . The reaction typically proceeds through the formation of intermediate compounds, which then undergo cyclization and oxidation to form the final product.

Industrial Production Methods

The use of continuous flow reactors and other advanced chemical engineering techniques can also facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,14-Dihydroquinoxalino[2,3-a]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalino[2,3-a]phenazine derivatives, which can exhibit different photoluminescent properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5,14-Dihydroquinoxalino[2,3-a]phenazine primarily involves its photoluminescent properties. When exposed to light, the compound absorbs photons and undergoes electronic transitions that result in the emission of light at specific wavelengths. This process is influenced by the molecular structure and the presence of functional groups that can affect the energy levels of the compound .

Molecular Targets and Pathways

In biological applications, the compound can interact with cellular components and generate reactive oxygen species (ROS) upon light activation. This ROS generation can lead to oxidative stress and cell death, making it a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,14-Dihydroquinoxalino[2,3-a]phenazine is unique due to its specific electronic structure, which allows for efficient red emission and tunable photoluminescent properties. Its ability to generate reactive oxygen species upon light activation also sets it apart from other similar compounds, making it a valuable candidate for various scientific and industrial applications .

Q & A

Q. What are the primary synthetic routes for DHQP in carbon dot preparation, and how are intermediates tracked?

Basic Research Focus
DHQP is synthesized via condensation reactions between precursors like o-phenylenediamine (oPD) and catechol (CAT) in ethanol, forming red-emissive carbon dots (CDs) . Alternatively, DHQP can derive from 2,3-diaminophenazine (DAP) in ethanol under reflux, as confirmed by LC-MS and ¹H-NMR . Key steps include solvent selection (e.g., ethanol promotes DHQP, while DMF suppresses it) and oxidation using agents like K₂Cr₂O₇ in H₂SO₄ to convert intermediates into DHQP derivatives .

Methodological Insight :

  • Use LC-MS and ¹H-NMR to monitor intermediate formation (e.g., DAP → DHQP).
  • UV-Vis spectroscopy tracks absorption shifts (e.g., λmax at 472 nm during cyclization) .

Q. How do solvent polarity and additives influence competing fluorophore pathways during DHQP synthesis?

Advanced Research Focus
Solvent polarity dictates reaction pathways: in ethanol, DAP cyclizes preferentially to DHQP, while DMF promotes 1H-benzo[d]imidazole (BI) formation by stabilizing intermediates . Additives like Hünig’s base improve yields in regiospecific syntheses of substituted DHQP derivatives by modulating nucleophilic attack efficiency .

Contradiction Analysis :

  • Ethanol favors DHQP via π-π stacking, whereas DMF disrupts stacking, favoring BI.
  • Conflicting reports on oxidation conditions (e.g., K₂Cr₂O₇ vs. air oxidation) require mechanistic validation via in situ FTIR .

Q. What spectroscopic methods confirm DHQP’s role as a fluorophore in carbon dots?

Basic Research Focus
DHQP’s fluorescence is validated by isolating it from CDs and comparing optical properties:

  • HRTEM : Confirms crystallinity and size (<10 nm) .
  • PL Spectroscopy : Matches red emission (λem ~594 nm) between DHQP and CDs .
  • UV-Vis : Absorption at 378 nm in CH₂Cl₂ aligns with extended conjugation .

Methodological Insight :

  • Use solvent-dependent PL quenching to distinguish DHQP from other fluorophores.
  • Compare excitation-dependent emission profiles of CDs and pure DHQP .

Q. How can researchers resolve contradictions in DHQP’s electrochemical stability across battery architectures?

Advanced Research Focus
DHQP derivatives like HATN exhibit proton insertion in Zn-organic batteries (405 mAh g⁻¹ capacity) , while poly-DHQP achieves stable cycling in mild electrolytes via π-conjugation . Contradictions arise from ion transport mechanisms (H⁺ vs. multi-ion storage) and electrolyte pH effects.

Experimental Design :

  • Perform in situ XRD/Raman to track structural changes during H⁺ insertion.
  • Compare rate performance in acidic (H₂SO₄) vs. neutral (ZnSO₄) electrolytes .

Q. What are key characterization techniques for DHQP-based materials in energy storage?

Basic Research Focus

  • XRD : Identifies crystallinity and stacking modes (e.g., π-π interactions in HATN) .
  • FTIR : Detects N-H and C=N bonds in cyclized products .
  • XPS : Confirms oxidation states (e.g., quinone ↔ hydroquinone transitions) .
  • Cyclic Voltammetry : Reveals redox peaks at −0.2 V and +0.5 V (vs. Ag/AgCl) .

Q. What mechanistic insights emerge from in situ spectroscopy during DHQP cyclization?

Advanced Research Focus
In situ UV-Vis of tetraamine cyclization in DCM shows:

  • Rapid phenazine formation (λmax 472 nm within 24 h).
  • Slow quinoxaline cyclization (λmax 283 nm after 7 days) .
    Air oxidation initiates nucleophilic imine attack, validated by trapping intermediates with TEMPO .

Data Interpretation :

  • Kinetic studies reveal two-step cyclization: Phenazine → Quinoxaline.
  • Time-resolved absorption spectra quantify rate constants for pathway optimization.

Q. How is DHQP integrated into covalent organic frameworks (COFs) for photocatalysis?

Basic Research Focus
DHQP derivatives like hexa(4-formylphenyl)-DQP form fully conjugated COFs (PPQV1/PPQV2) via Horner–Wadsworth–Emmons reactions. These COFs exhibit:

  • Low bandgap (1.8 eV) for visible-light absorption.
  • Enhanced π-delocalization for hydrogen evolution (HER) .

Methodological Insight :

  • Use phosphonate linkers to stabilize COF crystallinity.
  • Tune porosity via substituents (e.g., –Cl or –F) to optimize charge transport .

Q. What design challenges exist in DHQP-based COFs for charge transport?

Advanced Research Focus
Challenges include:

  • Balancing conjugation (low bandgap) with stability (TGA >350°C).
  • Avoiding π-stacking-induced aggregation in COF channels .
  • Substituting electron-withdrawing groups (e.g., –F) improves conductivity but complicates synthesis .

Experimental Solutions :

  • Introduce bulky side chains to prevent aggregation.
  • Employ DFT to predict charge mobility in substituted DHQP COFs .

Properties

CAS No.

821801-85-8

Molecular Formula

C18H12N4

Molecular Weight

284.3 g/mol

IUPAC Name

8,13-dihydroquinoxalino[2,3-a]phenazine

InChI

InChI=1S/C18H12N4/c1-3-7-13-11(5-1)19-15-9-10-16-18(17(15)21-13)22-14-8-4-2-6-12(14)20-16/h1-10,19,21H

InChI Key

NMHQBONOEYQALG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C4=NC5=CC=CC=C5N=C4C=C3

Origin of Product

United States

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